2-(5-methylfuran-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide
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Overview
Description
N~4~-isobutyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-isobutyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the carboxamide group: This step involves the reaction of the intermediate product with isobutylamine under suitable conditions to form the final carboxamide compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~4~-isobutyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and furan derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4-isobutyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide would depend on its specific application. Generally, compounds with a quinoline core can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The furan ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinolinecarboxamides: Compounds with similar quinoline and carboxamide structures.
Furan derivatives: Compounds containing the furan ring.
Uniqueness
N~4~-isobutyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is unique due to the combination of the quinoline core and the furan ring, which may confer distinct biological and chemical properties compared to other quinolinecarboxamides or furan derivatives.
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H20N2O2/c1-12(2)11-20-19(22)15-10-17(18-9-8-13(3)23-18)21-16-7-5-4-6-14(15)16/h4-10,12H,11H2,1-3H3,(H,20,22) |
InChI Key |
CBVFSHMAQSOEMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)C |
Origin of Product |
United States |
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